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Compound of Interest

Compound Name: Cycloguanil hydrochloride

Cat. No.: B7737508

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of
dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of
protozoan parasites.[1][2][3] This technical guide provides a comprehensive overview of
Cycloguanil hydrochloride (CAS 152-53-4), including its physicochemical properties,
mechanism of action, relevant pharmacological data, and detailed experimental protocols. The
information presented herein is intended to support researchers, scientists, and drug
development professionals in their efforts to understand and utilize this compound in
antimalarial research and other therapeutic areas.

Chemical and Physical Properties

Cycloguanil hydrochloride is the hydrochloride salt of cycloguanil.[1] It is also known by its
alternate name, Chloroguanide Triazine Hydrochloride.[4] The compound is a crystalline solid
and presents as a white to light yellow powder.[1][5]

Table 1: Physicochemical Properties of Cycloguanil Hydrochloride
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Property Value Reference
CAS Number 152-53-4 [LI2][4]1510617]
Molecular Formula C11H14CINseHCI [2][41[6]
Molecular Weight 288.18 g/mol 41618191
1-(4-chlorophenyl)-1,6-dihydro-
IUPAC Name 6,6-dimethyl-1,3,5-triazine-2,4-  [2]
diamine, monohydrochloride
Chloroguanide Triazine, NSC
Synonyms [2]
3074
Crystalline Solid, White to Light
Appearance [11[5]
yellow powder
Melting Point 209.0t0 213.0 °C [5]
DMSO: 20 mg/mL (69.4 mM)
- Water: 5 mg/mL (17.35 mM)
Solubility [21[81[9]
Ethanol: 5 mg/mL PBS (pH
7.2): 5 mg/mL
UV/Vis (Amax) 207, 246 nm [2]

CIC1=CC=C(N2C(N)=NC(N)=

SMILES 2]
NC2(C)C)C=C1.Cl
INChl=1S/C11H14CIN5.CIH/c1
-11(2)16-9(13)15-

InChl 10(14)17(11)8-5-3-7(12)4-6- [21[7]

8;/h3-6H,1-2H3,
(H4,13,14,15,16);1H

Mechanism of Action

Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase

(DHFR).[1][3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential

cofactors for the synthesis of thymidylate and purines, which are vital precursors for DNA and
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RNA synthesis.[4] By blocking DHFR, cycloguanil depletes the pool of THF, thereby inhibiting
parasite DNA synthesis and cell proliferation.[4] Cycloguanil exhibits a high degree of
selectivity for the plasmodial DHFR over the human enzyme.[8][10]

Dihydrofolate (DHF)

v
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Dihydrofolate Reductase (DHFR) NADPH -> NADP+ Tetrahydrofolate (THF)

Cycloguanil

Click to download full resolution via product page
Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway.

Pharmacological Data

Cycloguanil is the active metabolite of the prodrug proguanil, formed in the liver by the action of
cytochrome P450 enzymes, specifically CYP2C19 and CYP3A.[1][2]

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of Cycloguanil

Parameter Organism/Enzyme Value Reference

) Plasmodium
Ki ) 1.5nM [1][2]
falciparum DHFR

Plasmodium berghei

0.79 nM [2]
DHFR
Human DHFR 1.5nM [8]
P. falciparum field
ICso 0.12 - 1,400 pg/mL [1][2]

isolates

In Vivo Activity

Table 3: In Vivo Efficacy of Cycloguanil
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Model Parameter Dose Reference
Mouse model of P. EDso (reduces

o L 2 mg/kg [1][2]
berghei infection parasitemia)

Rhesus monkey
model of P. cynomolgi  Reduces parasitemia 0.3 mg/kg [1][2]

infection

Pharmacokinetics in Humans (as a metabolite of
Proguanil)

The pharmacokinetic parameters of cycloguanil have been studied in healthy volunteers
following the administration of its parent drug, proguanil.

Table 4: Pharmacokinetic Parameters of Cycloguanil in Humans (following Proguanil

administration)
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Parameter Value Dosing Regimen Reference
200 mg proguanil
Cmax 52.0 £ 15.2 ng/mL hydrochloride daily [11]
(steady-state)
100 mg proguanil
hydrochloride every
317.0 £ 44.4 nmol/L [12]
12 hours for 15 days
(steady-state)
200 mg proguanil
Tmax 53+£1.0h hydrochloride daily [11]
(steady-state)
Single 200 mg oral
5-6h ] [13]
dose of proguanil
200 mg proguanil
Elimination Half-life 9P -g )
11.7+3.1h hydrochloride daily [11]
(t2)
(steady-state)
) 200 mg proguanil
Trough Concentration ~ ~100 nmol/L [10]

orally for 14 days

230.8 + 35.1 nmol/L

100 mg proguanil
hydrochloride every
12 hours for 15 days
(steady-state)

[12]

Experimental Protocols
DHFR Enzymatic Inhibition Assay

This protocol is adapted from a study on DHFR inhibitors.[9]

Objective: To determine the ICso value of cycloguanil against purified human dihydrofolate
reductase (DHFR).

Materials:
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Purified human DHFR enzyme

Dihydrofolate (DHF) substrate

NADPH

Cycloguanil hydrochloride

DHFR buffer (50 mM Tris, 50 mM NaCl, pH 7.4)

DMSO

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a working stock of cycloguanil in DMSO.

In a 96-well plate, prepare reactions containing 200 nM purified human DHFR and varying
concentrations of cycloguanil (e.g., 0.091-200 pM) in DHFR buffer. Ensure the final DMSO
concentration is consistent across all wells (e.g., 2%).

Include control reactions:

o DMSO control (no inhibition): 200 nM DHFR, 137.5 yM DHF, 2% DMSO, and 125 pM
NADPH.

o No-DHFR control (no activity): 2% DMSO, 137.5 yM DHF, and 125 uM NADPH.

Initiate the reaction by adding 137.5 uM DHF and 125 yM NADPH to all wells.

Immediately monitor the decrease in NADPH absorbance at 340 nm over time using a
microplate reader.

Calculate the percent inhibition relative to the DMSO and "no DHFR" controls.

Fit the normalized data to a four-parameter non-linear regression to determine the 1Cso
value.
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In Vitro Antimalarial Activity Assay (ICso Determination)

This protocol is a generalized procedure based on common methods for determining the I1Cso

of antimalarial drugs against P. falciparum.

Objective: To determine the 50% inhibitory concentration (ICso) of cycloguanil against

Plasmodium falciparum in vitro.

Materials:

Synchronized ring-stage P. falciparum culture
Complete RPMI-1640 medium

Cycloguanil hydrochloride

96-well microtiter plates

[3H]-hypoxanthine or other DNA/RNA precursor labels

Cell harvester and scintillation counter (for radioisotopic method) or SYBR Green | dye and
fluorescence plate reader (for SYBR Green method)

Procedure:

Prepare serial dilutions of cycloguanil hydrochloride in complete medium.

Add the drug dilutions to a 96-well plate.

Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
Incubate the plate for 48-72 hours at 37°C in a gas mixture of 5% COz, 5% Oz, and 90% N-.

For the radioisotopic method, add [3H]-hypoxanthine to each well and incubate for a further
18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity
using a scintillation counter.

For the SYBR Green method, lyse the red blood cells and stain the parasite DNA with SYBR
Green |. Measure the fluorescence using a plate reader.
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o Determine the ICso value by plotting the percentage of parasite growth inhibition against the
drug concentration and fitting the data to a sigmoidal dose-response curve.
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In Vitro Screening In Vivo Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7737508#cycloguanil-hydrochloride-cas-number-
152-53-4-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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